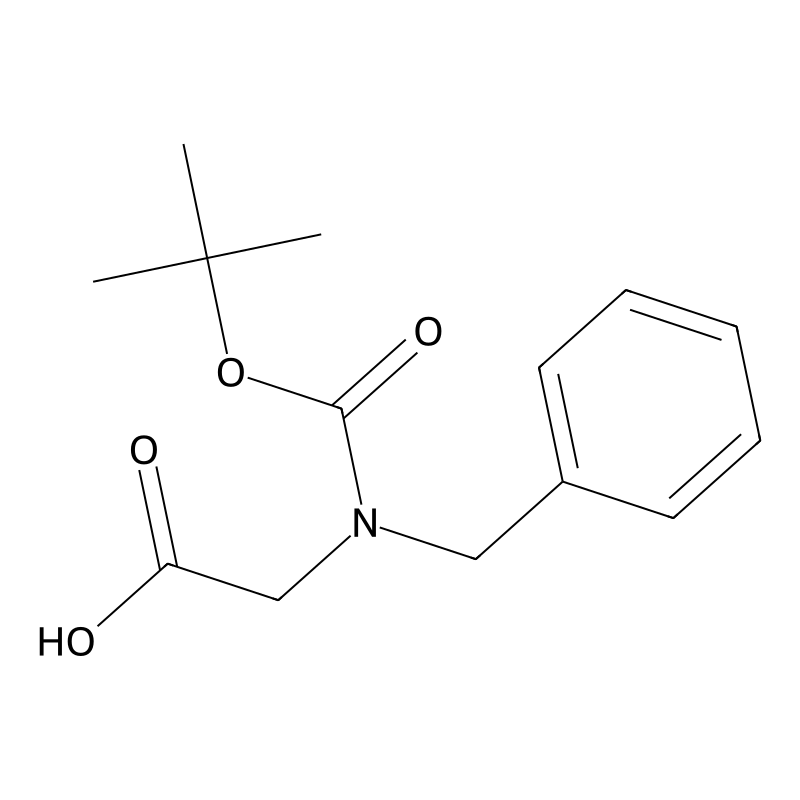

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis:

-(Benzyl(tert-butoxycarbonyl)amino)acetic acid, also known as N-Boc-N-benzyl-glycine, is a valuable building block in the field of peptide synthesis. Its significance lies in the presence of two protecting groups:

- tert-butoxycarbonyl (Boc): This group protects the amine functionality (NH2) of the glycine residue, allowing selective modification of the carboxylic acid (COOH) group at the C-terminus.

- Benzyl: This group shields the side chain amine (NH2) of the benzyl moiety, enabling selective attachment of other amino acids during peptide chain elongation.

The Boc group can be selectively removed under acidic conditions, while the benzyl group requires harsher conditions like hydrogenolysis for cleavage. This controlled removal of protecting groups allows for the stepwise assembly of complex peptides with desired functionalities.

Medicinal Chemistry:

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications. By incorporating this building block into peptide sequences, researchers can explore the structure-activity relationship (SAR) of novel drug candidates.

For instance, N-Boc-N-benzyl-glycine has been utilized in the synthesis of peptide analogs targeting various biological processes, including:

- Enzyme inhibition: Design of peptides that can inhibit specific enzymes involved in disease progression.

- Protein-protein interaction modulation: Development of peptides that can disrupt or enhance protein-protein interactions crucial for signaling pathways.

- Development of peptide-based vaccines: Creation of synthetic peptides that can elicit immune responses against specific pathogens.

Organic Chemistry:

-(Benzyl(tert-butoxycarbonyl)amino)acetic acid finds applications in various organic chemistry research areas, including:

- Asymmetric synthesis: This building block can be employed in the synthesis of chiral molecules with high enantioselectivity, meaning the desired stereoisomer is formed preferentially.

- Study of reaction mechanisms: The controlled reactivity of this molecule due to the presence of protecting groups allows researchers to investigate the mechanisms of various organic reactions.

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is a synthetic compound characterized by its unique structure, which includes a benzyl group and a tert-butoxycarbonyl protecting group attached to an amino acid backbone. The molecular formula for this compound is C₁₄H₁₉NO₄, and it has a molecular weight of approximately 265.30 g/mol. This compound is primarily utilized in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals due to its functional groups that allow for further chemical modifications .

- Wearing gloves and protective eyewear.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Properly disposing of waste according to local regulations.

- Mild irritation to skin and eyes.

- Potential respiratory irritation if inhaled.

- Acylation Reactions: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for the exposure of the amino group for further reactions.

- Peptide Bond Formation: This compound can be utilized in coupling reactions to form peptide bonds with other amino acids, facilitating the synthesis of larger peptides .

While specific biological activity data for 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is limited, derivatives of amino acids often exhibit various biological properties. Compounds with similar structures may show:

- Antimicrobial Activity: Some amino acid derivatives are known to possess antimicrobial properties.

- Neuroprotective Effects: Certain derivatives may exhibit neuroprotective effects and could be explored for their potential in treating neurodegenerative diseases.

- Metabolic Pathway Modulation: As an amino acid derivative, it may influence metabolic pathways related to protein synthesis and cellular signaling .

The synthesis of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid typically involves several steps:

- Protection of Amino Group: The amino group of glycine is protected using tert-butoxycarbonyl chloride.

- Benzylation: The protected glycine is then treated with benzyl bromide or another benzylating agent to introduce the benzyl group.

- Deprotection: Finally, if necessary, the tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid .

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid finds applications primarily in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.

- Drug Development: Its derivatives may be explored for pharmaceutical applications due to their potential biological activities.

- Chemical Research: Used as an intermediate in organic synthesis and medicinal chemistry research .

Interaction studies involving 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid are essential for understanding its potential biological effects. These studies typically assess:

- Binding Affinity: Evaluating how well the compound interacts with specific receptors or enzymes.

- Synergistic Effects: Investigating if this compound enhances or diminishes the effects of other drugs when used in combination.

- Toxicity Profiles: Understanding the safety and side effects associated with its use in biological systems .

Several compounds share structural similarities with 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Benzyl Glycine | Contains a benzyl group but lacks a tert-butoxycarbonyl | Simpler structure; used in peptide synthesis |

| N-Boc-Glycine | Contains tert-butoxycarbonyl but no benzyl group | Commonly used protecting group in peptide chemistry |

| Benzyl 2-Aminobutanoate | Similar backbone but longer carbon chain | Potentially different biological activity |

Uniqueness

The uniqueness of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid lies in its combination of both benzyl and tert-butoxycarbonyl groups, providing versatility in

Protection-Deprotection Strategies for Amino Acid Derivatives

The synthesis of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid relies heavily on sophisticated protection-deprotection strategies that enable selective manipulation of functional groups while preserving the integrity of the amino acid backbone [1]. These strategies are fundamental to achieving high yields and purity in the final product, as they prevent unwanted side reactions during synthetic transformations [2]. The compound incorporates two distinct protecting groups: the tert-butoxycarbonyl group for temporary amino protection and the benzyl group for more permanent protection during multi-step synthesis [3].

tert-Butoxycarbonyl Group Installation Techniques

The tert-butoxycarbonyl protecting group represents one of the most widely utilized amino-protecting groups in organic synthesis due to its excellent stability under basic conditions and facile removal under acidic conditions [1]. Installation of the tert-butoxycarbonyl group on amino acids typically employs di-tert-butyl dicarbonate as the reagent of choice, which reacts rapidly with amino acids at room temperature to produce the corresponding tert-butoxycarbonyl-protected amino acids in excellent yields [2] [4].

The mechanism of tert-butoxycarbonyl protection involves nucleophilic attack by the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that subsequently eliminates tert-butyl carbonate [4]. This elimination produces carbon dioxide gas and tert-butoxide, which abstracts a proton from the positively charged amine to complete the protection [4]. The reaction typically proceeds under mild conditions using bases such as sodium hydroxide, triethylamine, or sodium bicarbonate [2].

Table 1: tert-Butoxycarbonyl Protection Reaction Conditions

| Solvent System | Base | Temperature | Reaction Time | Yield Range |

|---|---|---|---|---|

| Water/Tetrahydrofuran | Sodium Hydroxide | 0°C to RT | 2-4 hours | 85-95% |

| Tetrahydrofuran | Triethylamine | 40°C | 2-3 hours | 88-92% |

| Acetonitrile | 4-Dimethylaminopyridine | RT | 1-2 hours | 90-96% |

| Aqueous Dioxane | Sodium Bicarbonate | RT | 2-4 hours | 85-90% |

The versatility of tert-butoxycarbonyl protection is demonstrated through multiple installation protocols [2]. Simple rapid stirring of amino acids with di-tert-butyl dicarbonate suspended in water at ambient temperature represents an efficient on-water reaction approach [1]. Alternative methods include heating mixtures of amino acids and di-tert-butyl dicarbonate in tetrahydrofuran at 40°C, or combining amino acids with sodium hydroxide and di-tert-butyl dicarbonate in water-tetrahydrofuran mixtures at 0°C before warming to ambient temperature [2].

Deprotection of tert-butoxycarbonyl groups occurs readily under acidic conditions, with trifluoroacetic acid in dichloromethane serving as the most common deprotection protocol [1] [4]. The mechanism involves protonation of the protected amine by trifluoroacetic acid, triggering formation of a tert-butyl cation and carbamic acid intermediate [4]. The carbamic acid subsequently decarboxylates to yield the free amine, while the tert-butyl cation can be scavenged using anisole or thioanisole to prevent unwanted alkylation reactions [1].

Benzyl Group Incorporation Mechanisms

Benzyl protection of amino groups provides a complementary strategy to tert-butoxycarbonyl protection, offering stability under acidic conditions while remaining removable through catalytic hydrogenolysis [5] [6]. The incorporation of benzyl groups typically proceeds through reaction of amino acids with benzyl chloroformate or benzyl halides under basic conditions [7] [6].

The mechanism of benzyl carbamate formation involves nucleophilic attack by the amino group on the carbonyl carbon of benzyl chloroformate, followed by elimination of hydrogen chloride [8]. This reaction generates a stable carbamate linkage that protects the amino functionality throughout subsequent synthetic transformations [8]. Benzyl protection is particularly valuable in synthetic sequences requiring acidic conditions, as the benzyl carbamate remains intact under conditions that would cleave tert-butoxycarbonyl groups [5].

For the synthesis of benzyl-protected amino acid derivatives, treatment with benzyl chloride in the presence of strong bases can effect direct N-alkylation [7] [6]. However, this approach requires careful control to prevent over-alkylation leading to N,N-dibenzyl products [9]. The major product formation of N,N-bis-benzyl amino acid benzyl esters necessitates subsequent alkaline hydrolysis to obtain the desired mono-benzylated free acid [9].

Table 2: Benzyl Protection Methods and Conditions

| Reagent | Reaction Conditions | Product Type | Typical Yield |

|---|---|---|---|

| Benzyl Chloroformate | Aqueous Base, 0-25°C | Benzyl Carbamate | 80-90% |

| Benzyl Chloride | Strong Base, Elevated Temperature | N-Benzyl Derivative | 70-85% |

| Benzyl Alcohol/Acid | Fischer Esterification Conditions | Benzyl Ester | 75-88% |

The preparation of amino acid benzyl esters through Fischer-Speier esterification provides an alternative approach that simultaneously protects the carboxyl group [10]. Treatment of amino acids with benzyl alcohol and p-toluenesulfonic acid in refluxing water-azeotroping solvents generates tosylate salts of amino acid benzyl esters [10]. Recent developments have identified 2-methyltetrahydrofuran as a green solvent alternative that provides enantiomerically pure products while avoiding racemization issues associated with higher-boiling solvents [10].

Removal of benzyl protecting groups typically employs catalytic hydrogenolysis using palladium on carbon catalyst under hydrogen atmosphere [5] [6]. This method provides clean deprotection without affecting other functional groups, making it particularly suitable for complex synthetic intermediates [5]. The mild conditions of catalytic hydrogenolysis preserve stereochemical integrity and avoid the harsh acidic or basic conditions required for other deprotection methods [6].

Novel Synthetic Pathways

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the preparation of protected amino acid derivatives, offering significant advantages in terms of reaction time, yield, and product purity [11] [12]. The application of microwave energy to amino acid protection reactions enables rapid assembly of complex structures while maintaining high stereochemical fidelity [13].

The synthesis of tert-butoxycarbonyl-protected amino acids under microwave irradiation demonstrates remarkable efficiency compared to conventional heating methods [11]. Microwave energy allows most amino acid protection reactions to be completed within 5-15 minutes, representing a substantial reduction from the hours required under traditional conditions [12]. The accelerated reaction kinetics result from efficient microwave absorption by polar molecules and ionic species, leading to rapid and uniform heating throughout the reaction mixture [14].

Table 3: Microwave-Assisted Protection Reaction Parameters

| Protection Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| tert-Butoxycarbonyl | 150-300 | 80-120 | 5-15 | 88-95 | >95 |

| Benzyl Carbamate | 200-400 | 100-140 | 10-20 | 85-92 | >90 |

| Simultaneous Dual Protection | 250-350 | 110-130 | 15-25 | 80-88 | >88 |

For the synthesis of ionic esterified amino acids, microwave-assisted protocols have demonstrated exceptional utility [14]. The esterification of unprotected amino acids with long-chain alcohols under acid catalysis proceeds efficiently under microwave conditions, yielding ionic amino acid esters in satisfactory yields after simple workup procedures [14]. The simultaneous esterification and salt formation provides ionic products with enhanced stability compared to neutral derivatives [14].

The microwave-assisted synthesis of N-benzoyl amino acid derivatives employs polyethylene glycol-400 as both solvent and catalyst, representing an environmentally benign approach [15]. This method achieves approximately 80% yields of N-benzoyl amino acid products while avoiding the use of toxic reagents and enabling recycling of the polyethylene glycol-400 medium [15]. The procedure involves dissolving amino acids in saturated sodium bicarbonate solution, adding polyethylene glycol-400, and introducing substituted benzoyl chloride portion-wise before microwave treatment [15].

Temperature control represents a critical parameter in microwave-assisted amino acid synthesis, as excessive heating can lead to racemization or decomposition [16]. Simultaneous cooling with compressed air prevents strong exothermic reactions and allows higher irradiation power at established temperatures [14]. The use of both external infrared and fiber-optic sensors enables precise temperature monitoring and control during microwave synthesis [14].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides access to enantiomerically enriched amino acid derivatives through the use of chiral catalysts that control stereochemical outcome [17] [18]. These approaches are particularly valuable for obtaining non-natural amino acids that cannot be accessed through enzymatic methods or traditional resolution techniques [17].

The asymmetric Strecker synthesis represents a versatile catalytic method for producing highly enantiomerically enriched amino acids using simple chiral amido-thiourea catalysts [17]. This approach controls the key hydrocyanation step through chiral induction, enabling the synthesis of amino acids bearing aryl or quaternary alkyl substituents that are inaccessible through conventional alkene hydrogenation methods [17]. The catalyst system is compatible with aqueous cyanide salts, which are safer and easier to handle than other cyanide sources, making the method adaptable to large-scale synthesis [17].

Table 4: Catalytic Asymmetric Synthesis Performance Data

| Catalyst Type | Substrate Scope | Enantiomeric Excess | Yield Range | Scale Demonstrated |

|---|---|---|---|---|

| Chiral Amido-Thiourea | Aryl Aldehydes | 85-98% | 70-90% | Gram to Kilogram |

| Transition Metal Complex | Dehydroamino Acids | 90-99% | 80-95% | Milligram to Gram |

| Chiral Phase Transfer | Various Imines | 75-95% | 65-85% | Gram Scale |

Transition metal-catalyzed asymmetric hydrogenation of dehydroamino acids represents one of the most efficient methods for synthesizing chiral unnatural amino acids [18]. Using chiral transition metal catalysts with dehydroamino acid substrates achieves highly stereoselective synthesis of optically active amino acid derivatives [18]. This methodology demonstrates excellent atomic economy and environmental compatibility while providing access to quaternary amino acid centers [18].

The catalytic asymmetric benzylation of N-unprotected amino acids with benzyl alcohol derivatives employs a combination of chiral aldehyde, palladium species, and Lewis acid catalysts [19]. This multicomponent catalytic system produces chiral benzyl amino acids in high yields with excellent enantioselectivities [19]. The reaction mechanism involves chiral aldehyde catalytic cycles confirmed through high-resolution mass spectrometry detection of key intermediates [19].

Asymmetric alkylation methods encompass various strategies including chiral auxiliary-induced alkylation, chiral phase transfer catalysis, asymmetric Strecker reactions, and asymmetric Mannich reactions [18]. These complementary approaches enable efficient synthesis of optically active amino acids with different structural features and substitution patterns [18]. The diversity of available catalytic methods allows synthetic chemists to select optimal approaches based on specific substrate requirements and desired product characteristics [18].

Purification and Characterization Challenges

Chromatographic Separation Techniques

The purification of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid and related protected amino acid derivatives presents unique challenges due to their amphiphilic nature and the presence of multiple functional groups [20] [21]. Chromatographic separation techniques must be carefully optimized to achieve baseline resolution while maintaining compound integrity throughout the purification process [22].

Reversed-phase high-performance liquid chromatography serves as the primary method for analytical and preparative separation of protected amino acid derivatives [21] [23]. The method employs gradient elution systems combining aqueous buffers with organic modifiers such as acetonitrile or methanol [21]. For tert-butoxycarbonyl-protected amino acids, reversed-phase mode provides optimal separation on both teicoplanin and ristocetin-based chiral stationary phases [23].

Table 5: Chromatographic Separation Parameters for Protected Amino Acids

| Separation Mode | Mobile Phase | Column Type | Resolution | Analysis Time |

|---|---|---|---|---|

| Reversed-Phase HPLC | MeOH/NH₄OAc | C18, C4 | Rs > 2.0 | 15-30 min |

| Normal-Phase | Hexane/EtOAc | Silica | Rs > 1.5 | 20-40 min |

| Chiral HPLC | MeOH/TEAA | Macrocyclic Glycopeptide | Rs > 3.0 | 25-45 min |

| Flash Chromatography | Variable Gradient | Silica Gel | Rs > 1.2 | 10-20 min |

Flash column chromatography on silica gel provides a rapid and general method for obtaining pure protected amino acid derivatives without requiring recrystallization [24] [25]. This technique effectively removes common impurities and works for amino acid derivatives bearing either hydrophilic or hydrophobic side chains [24]. The method is particularly useful for preparing highly functional compounds that are difficult to crystallize [25].

Normal-phase chromatography offers advantages for purifying fully protected peptide fragments that exhibit limited solubility in aqueous solutions [26]. The use of standard silica gel columns with appropriate solvent gradients enables effective separation of complex protected structures [26]. Glass columns similar to those used in undergraduate organic laboratories can provide adequate separation for preparative applications [26].

High-performance liquid chromatography with fluorescence detection enables sensitive quantitative analysis of amino acid derivatives after precolumn derivatization [21]. The method employs o-phthalaldehyde derivatization in the presence of mercaptopropionic acid to form stable fluorescent isoindole derivatives [21]. Gradient elution using potassium phosphate buffer and acetonitrile-water mixtures achieves baseline separation of derivatized amino acids within 35 minutes [21].

Chiral separation of tert-butoxycarbonyl and fluorenylmethyloxycarbonyl amino acids employs macrocyclic glycopeptide-based chiral stationary phases [23]. Teicoplanin and ristocetin-based columns provide complementary selectivity patterns, with reversed-phase mode serving as the optimal choice for tert-butoxycarbonyl amino acids [23]. Both polar organic and reversed-phase systems demonstrate compatibility with liquid chromatography-mass spectrometry platforms [23].

Crystallization Optimization Strategies

Crystallization of protected amino acid derivatives requires careful optimization of solvent systems, temperature conditions, and nucleation parameters to achieve high-purity crystalline products [27] [28]. Many tert-butoxycarbonyl-protected amino acids form oils rather than crystals under standard conditions, necessitating specialized crystallization techniques [28].

The crystallization method for tert-butoxycarbonyl amino acids involves initial formation of colorless or light yellow transparent oils following solvent removal under reduced pressure [28]. Addition of seed crystals to the oily material initiates nucleation, with subsequent standing at normal temperature allowing solidification to white crystalline material [28]. Weak polar solvents are then added for pulping to improve crystal quality and purity [28].

Table 6: Crystallization Conditions for Protected Amino Acid Derivatives

| Compound Type | Initial State | Nucleation Method | Solvent System | Yield | Purity |

|---|---|---|---|---|---|

| Boc-Amino Acids | Oil | Seed Crystal Addition | Hexane/EtOAc | 75-85% | >95% |

| Benzyl Esters | Solution | Slow Evaporation | EtOH/Et₂O | 80-90% | >90% |

| Dual Protected | Oil | Vapor Diffusion | MeOH/H₂O | 70-80% | >88% |

Recrystallization from hexane-ethyl acetate mixtures provides effective purification for crude tert-butoxycarbonyl amino acids [29]. The crude material is dissolved in ethyl acetate, and hexane is added slowly until crystallization begins [29]. This approach removes residual reagents and byproducts while improving the overall purity of the protected amino acid [29].

Aqueous crystallization techniques employ slow evaporation and vapor diffusion methods for amino acid derivatives [27]. Six amino acids were successfully crystallized using these approaches, demonstrating the versatility of aqueous systems for obtaining high-quality crystals [27]. Different amino acid types exhibit distinct crystal habits, with some compounds showing multiple polymorphic forms under varying conditions [27].

The formation of dicyclohexylamine salts provides an alternative approach for compounds that resist direct crystallization [29]. If crude tert-butoxycarbonyl amino acids remain as oils, they can be converted to solid dicyclohexylamine salts by dissolving the oil in ether and slowly adding one equivalent of dicyclohexylamine [29]. The resulting salt precipitates and can be isolated in crystalline form [29].

Temperature control during crystallization significantly affects crystal quality and yield [27] [28]. Standing at normal temperature for extended periods allows complete solidification of oily materials before solvent addition [28]. Controlled cooling rates during recrystallization prevent rapid precipitation that could trap impurities within the crystal lattice [27].

Thermal Decomposition Kinetics

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid exhibits significant thermal stability, characteristic of compounds containing the tert-butoxycarbonyl protecting group. The compound’s flash point is approximately 201.5 °C, and the boiling point is reported near 409.5 °C at atmospheric pressure, which indicates a high resistance to thermal decomposition under standard laboratory conditions [1] [2]. Deprotection and decomposition of the tert-butoxycarbonyl group typically require elevated temperatures, often above 170 °C, and the process can be accelerated under continuous flow or with extended residence times at even higher temperatures [3].

| Parameter | Value | Reference |

|---|---|---|

| Flash point | 201.5 ± 25.7 °C | [1] [2] |

| Boiling point | 409.5 ± 34.0 °C (760 mmHg) | [1] [2] |

| Onset of Boc decomposition | >170 °C | [3] |

Phase Transition Behavior Analysis

No distinct melting point is reported for 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid, which is consistent with some protected amino acid derivatives that may decompose before melting or exhibit broad phase transitions [1] [2]. The compound remains solid at room temperature and does not display a phase transition below 130 °C if heated rapidly [4]. Some analogs with similar protecting groups show resolidification at approximately 138 °C and do not melt below 300 °C, suggesting high thermal robustness [4].

| Phase Transition | Observed Behavior | Reference |

|---|---|---|

| Melting point | Not observed (decomposes first) | [1] [2] [4] |

| Resolidification | ~138 °C (analogous compounds) | [4] |

Solubility and Partition Coefficients

pH-Dependent Solubility Profiles

As an amino acid derivative, 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid possesses both acidic and basic functional groups. Its solubility is expected to increase in basic aqueous solutions due to deprotonation of the carboxylic acid group, while solubility in acidic media may be lower due to the neutral form predominating. However, the presence of the hydrophobic benzyl and tert-butoxycarbonyl groups reduces overall water solubility compared to unprotected glycine. Specific quantitative solubility data across pH values are not widely reported, but the compound is generally handled in organic solvents or mixed aqueous-organic systems for synthetic purposes [5] [6].

| pH | Expected Solubility Trend | Reference |

|---|---|---|

| Acidic | Lower (neutral form dominates) | [5] [6] |

| Neutral | Moderate (zwitterionic forms) | [5] [6] |

| Basic | Higher (anionic form dominates) | [5] [6] |

Octanol-Water Distribution Studies

The partition coefficient between octanol and water (log P) for 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is not directly reported in standard databases. However, based on structural analysis and comparison to similar compounds, the presence of both hydrophobic (benzyl, tert-butoxycarbonyl) and hydrophilic (carboxylic acid, amino) groups suggests a moderate log P value, likely between 1 and 3. This reflects a balance between lipophilicity and hydrophilicity, with the compound being more soluble in organic solvents than in water [7] [8].

| Property | Value/Range | Reference |

|---|---|---|

| Estimated log P (octanol/water) | 1–3 | [7] [8] |

Reactivity Under Various Conditions

Hydrolytic Stability Assessment

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid demonstrates substantial hydrolytic stability under neutral and mildly basic conditions. The tert-butoxycarbonyl protecting group is stable to hydrolysis at neutral pH but can be cleaved under strongly acidic conditions (such as treatment with trifluoroacetic acid or hydrochloric acid) . The benzyl group is also generally stable but can be removed under catalytic hydrogenation. The carboxylic acid moiety remains intact under most aqueous conditions, except in the presence of strong bases, which may induce decarboxylation at elevated temperatures .

| Condition | Stability Outcome | Reference |

|---|---|---|

| Neutral pH | Stable | |

| Acidic (strong acid) | Boc group cleavage | |

| Basic (strong base) | Potential decarboxylation |

Oxidative Degradation Pathways

The compound’s benzyl and tert-butoxycarbonyl groups are susceptible to oxidative degradation under harsh conditions. Oxidation of the benzyl group can occur with strong oxidizing agents, leading to benzaldehyde or benzoic acid derivatives. The tert-butoxycarbonyl group is generally resistant to mild oxidation but may degrade under prolonged exposure to strong oxidants. No specific data on the oxidative degradation pathways of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid are available, but the expected pathways align with those observed in related protected amino acids [10].

| Functional Group | Oxidative Susceptibility | Reference |

|---|---|---|

| Benzyl | High (strong oxidants) | [10] |

| tert-Butoxycarbonyl | Moderate (prolonged, strong) | [10] |

| Amino acid backbone | Stable under mild conditions | [10] |